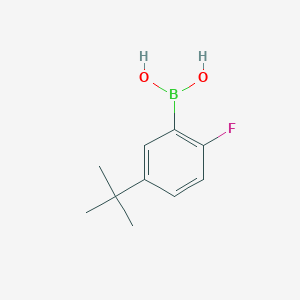

(5-tert-Butyl-2-fluorophenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(5-tert-Butyl-2-fluorophenyl)boronic acid” is a type of boronic acid . Boronic acids are known for their quick exchange kinetics and the possibility of easy application in various polymer systems .

Synthesis Analysis

Boronic acids, including “this compound”, can be used in Suzuki–Miyaura couplings, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters, a not well-developed process, has been reported .Molecular Structure Analysis

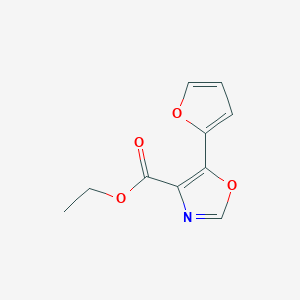

The molecular formula of “this compound” is C10H14BFO2 .Chemical Reactions Analysis

Boronic acids, such as “this compound”, can participate in various coupling reactions, such as Suzuki-Miyaura couplings. They can also be used in the synthesis of vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 196.028 .Scientific Research Applications

Photodynamics Control in Boron-Dipyrrin Complexes

Research indicates that boron-dipyrrin complexes, which could involve derivatives similar to (5-tert-Butyl-2-fluorophenyl)boronic acid, exhibit significant changes in fluorescence yields and excited-state lifetimes depending on the steric hindrance around the boron center. This steric hindrance affects internal conversion rates to the ground state, demonstrating the critical role of substituents in photophysical properties (Kee et al., 2005).

Recognition of Anomers of Sugars

Terphenylboronic acid derivatives have been synthesized and shown to recognize α and β anomers of 2-deoxyribofuranosides, showcasing the specificity of boronic acids in interacting with different sugar conformations (Yamashita et al., 1996).

Novel Synthetic Routes

Fluorescence Modulation

Fluorescent molecular rotors based on boron compounds, including derivatives that may be structurally related to this compound, have shown potential in viscosity sensing and reversible thermochromism. These materials offer promising applications in bioimaging and cytotoxicity studies (Ibarra-Rodrı Guez et al., 2017).

Mechanism of Action

- The primary target of this compound is likely to be enzymes involved in boron-mediated reactions. Specifically, it interacts with organoboron reagents in Suzuki–Miyaura (SM) cross-coupling reactions .

- Absorption : The compound’s bioavailability depends on its solubility and stability. Boronic acids can form tetracoordinate boronate complexes in aqueous solutions .

Target of Action

Pharmacokinetics

Safety and Hazards

Future Directions

properties

IUPAC Name |

(5-tert-butyl-2-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO2/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRVIJSKYRTRCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2892825.png)

![3-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2892830.png)

![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2892839.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-iodobenzamide](/img/structure/B2892841.png)

![N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892843.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2892846.png)